(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Overview
Description
(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide is a useful research compound. Its molecular formula is C10H9NO5S and its molecular weight is 255.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(3-methyl-4-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]furan is 255.02014356 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vasodilator Action of Furoxans
Furoxans, including compounds structurally related to the one of interest, have been studied for their vasodilator action. The mechanism involves the thiol-mediated generation of nitric oxide (NO), which then increases coronary flow and soluble guanylate cyclase activity. This suggests that furoxans can act as prodrugs that increase the level of cyclic GMP via NO formation, classifying them as nitrovasodilators. The study also explores their potential cytotoxic, mutagenic, immunosuppressive, and anticancer effects based on their ability to release NO upon reaction with thiols (Feelisch, Schönafingeri, & Noack, 1992).
Chemical Reactivity and Synthesis Applications
Research on the methylation of 3-aryl-4-hydroxyfuroxans has shown that these compounds undergo side-chain prototropic tautomerism, leading to the formation of novel furoxan derivatives under mild conditions. This property is significant for the synthesis of various heterocycles, highlighting the versatility of furoxan derivatives in organic chemistry (Fershtat et al., 2016).
Energetic Material Synthesis
Furoxan moieties have been incorporated into new energetic derivatives of 1-amino-3-nitroguanidine. These compounds exhibit good thermal stability and sensitivity, suggesting their application in creating explosive materials with desirable properties (Wu et al., 2015).
Corrosion Inhibition
Furan derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies provide insight into the adsorption mechanisms of such compounds on metal surfaces, potentially leading to the development of new anti-corrosion agents (Khaled & El-maghraby, 2014).
Antimicrobial and Antioxidant Activity
The synthesis of compounds structurally related to the specified chemical has led to the investigation of their antimicrobial and antioxidant activities. This research could pave the way for the development of new pharmaceuticals or preservatives (Devi et al., 2010).
Properties
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-7-9(11(12)13)6-17(14,15)10(7)5-8-3-2-4-16-8/h2-5H,6H2,1H3/b10-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUQPIDUBANOF-YHYXMXQVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CS(=O)(=O)C1=CC2=CC=CO2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(CS(=O)(=O)/C1=C\C2=CC=CO2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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